molecular formula C23H24N6O B15109888 4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15109888
M. Wt: 400.5 g/mol
InChI Key: AQEBSKZOBILSJK-UHFFFAOYSA-N
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Description

4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a methoxyphenyl group and a pyrazolo[3,4-d]pyrimidine core, which is further substituted with a methylphenyl group.

Preparation Methods

The synthesis of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with β-ketoesters can form the pyrazole ring, which can then be further reacted with formamide or its derivatives to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: The introduction of the piperazine ring substituted with a methoxyphenyl group can be carried out through nucleophilic substitution reactions. This involves reacting the pyrazolo[3,4-d]pyrimidine core with a suitable piperazine derivative under controlled conditions.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce any nitro or carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the piperazine ring can be further functionalized through nucleophilic substitution with alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic properties, this compound is investigated for drug development. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied. In cancer research, for example, it may inhibit cell proliferation by targeting specific kinases or signaling pathways.

Comparison with Similar Compounds

4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents. They may exhibit different biological activities and properties.

    Piperazine Derivatives: Compounds with a piperazine ring substituted with various groups can have diverse pharmacological effects. Comparing these compounds helps in understanding the role of different substituents in their activity.

    Methoxyphenyl Substituted Compounds: These compounds have a methoxyphenyl group, which can influence their chemical and biological properties. Comparing them helps in understanding the impact of the methoxy group on the compound’s activity.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H24N6O/c1-17-5-3-7-19(13-17)29-23-21(15-26-29)22(24-16-25-23)28-11-9-27(10-12-28)18-6-4-8-20(14-18)30-2/h3-8,13-16H,9-12H2,1-2H3

InChI Key

AQEBSKZOBILSJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)OC

Origin of Product

United States

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